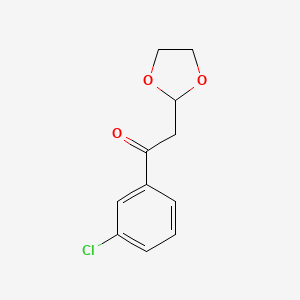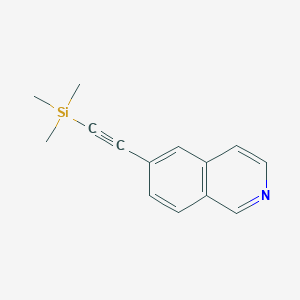
6-((Trimethylsilyl)ethynyl)isoquinoline
描述
6-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi and a molecular weight of 225.36 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline involves the use of 4-Bromoisoquinoline, which is dissolved in a mixture of tetrahydrofuran and dimethylformamide. The trimethylsilylacetylene and trimethylamine are then added under 0 °C . The reaction solution is evaporated and the crude product is extracted with ethyl acetate and evaporated under reduced pressure and purified .Molecular Structure Analysis
The molecular structure of 6-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Chemical Reactions Analysis
The trimethylsilyl group in 6-((Trimethylsilyl)ethynyl)isoquinoline is characterized by its chemical inertness . It is used in organic chemistry as a protective group and can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids .Physical And Chemical Properties Analysis
6-((Trimethylsilyl)ethynyl)isoquinoline is a weak base, similar to pyridine and quinoline . It is a colorless liquid at room temperature with a somewhat unpleasant odor .科学研究应用
Synthesis of Isoquinoline Alkaloids
- The trimethylsilyl group in compounds like 6-((Trimethylsilyl)ethynyl)isoquinoline is effective in controlling regiochemistry in tetrahydroisoquinoline synthesis. This is particularly evident in studies demonstrating the use of arylsilanes in directed Pictet-Spengler cyclizations (Miller & Tsang, 1988).
Catalytic Reactions
- Iridium-catalyzed addition reactions of ethynylsilane to quinolines and isoquinolines, including those activated by acyl chloride, have been facilitated using few Ir-complexes. This leads to good to high yields of certain dihydroisoquinolines (Yamazaki, Fujita, & Yamaguchi, 2004).
Palladium-Catalyzed Annulation
- A wide variety of isoquinoline and pyridine heterocycles can be prepared via palladium-catalyzed annulation of internal acetylenes. This methodology is particularly effective for aryl- or alkenyl-substituted alkynes, with trimethylsilyl-substituted alkynes also undergoing this process (Roesch, Zhang, & Larock, 2001).
MultiComponent Reactions for Anti-parasitic Compounds
- Trimethylsilyl chloride acts as an efficient activating agent in isocyanide-based reactions involving isoquinolines. This leads to significant activity against Trypanosoma brucei and T. cruzi, suggesting potential applications in anti-parasitic drug development (Luque et al., 2019).
Synthesis of Quinolines
- Sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents has been developed as an efficient method for synthesizing 4-alkoxy-2-arylquinolines (Wang et al., 2009).
Anticancer Activity
- The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives, achieved through a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization reaction, showed potential in inhibiting breast cancer cells (Xiong et al., 2022).
属性
IUPAC Name |
2-isoquinolin-6-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUADOYDRLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728455 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
1105710-05-1 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

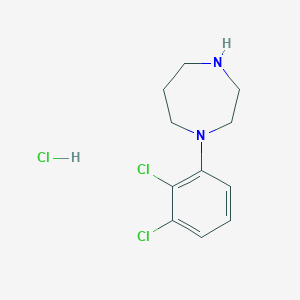
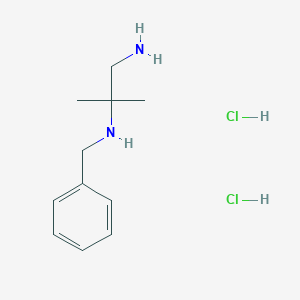
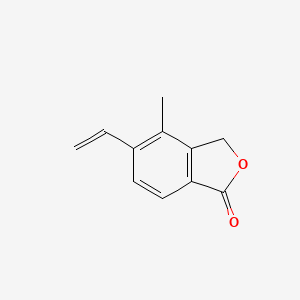
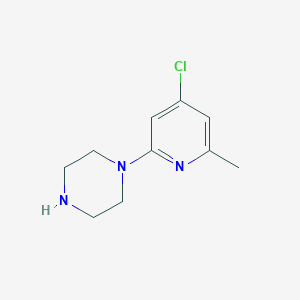
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
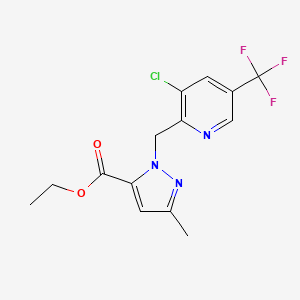
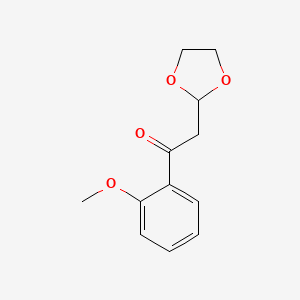
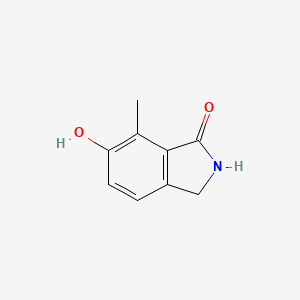
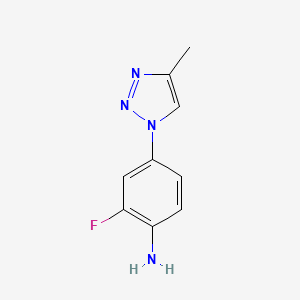
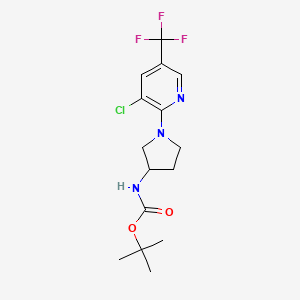
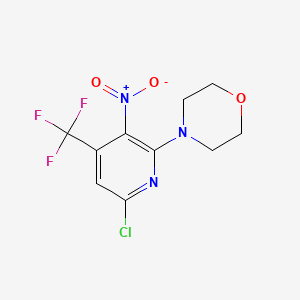
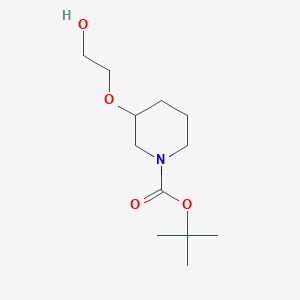
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
